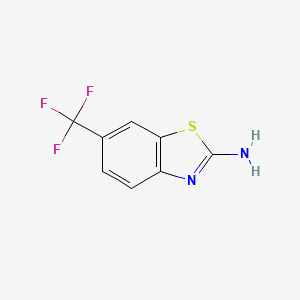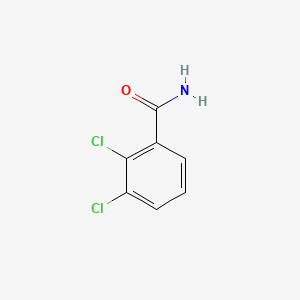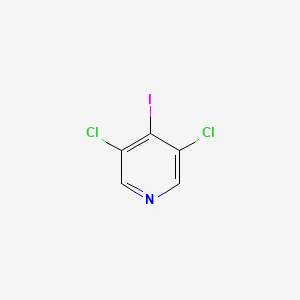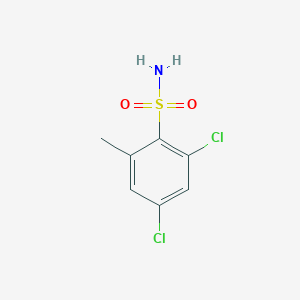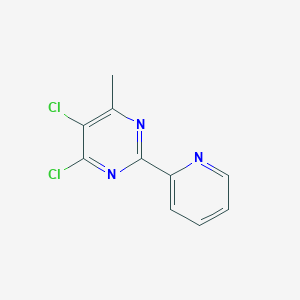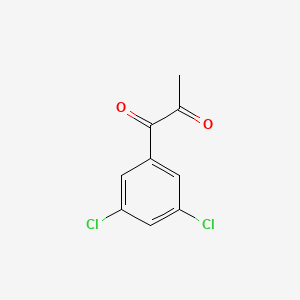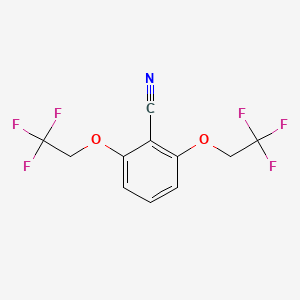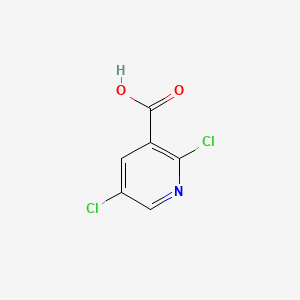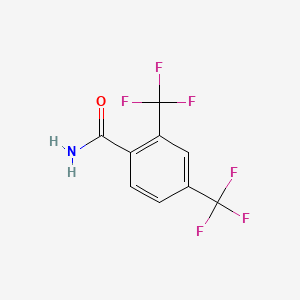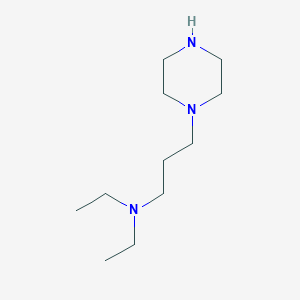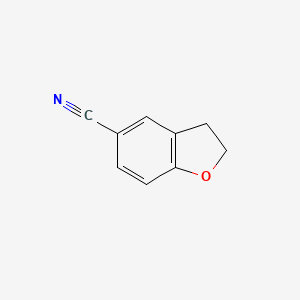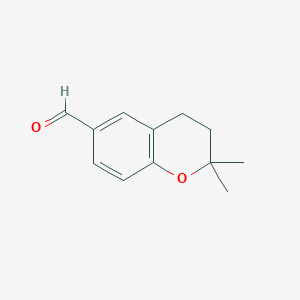
2,2-Dimethylchromane-6-carbaldehyde
Overview
Description
2,2-Dimethylchromane-6-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as chromanes. Chromanes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The 2,2-dimethyl substitution indicates that two methyl groups are attached to the second carbon of the chromane ring. The suffix '6-carbaldehyde' denotes the presence of an aldehyde functional group at the sixth position of the chromane ring structure.
Synthesis Analysis
The synthesis of compounds related to 2,2-dimethylchromane-6-carbaldehyde has been explored in various studies. For instance, novel methods for synthesizing 2,2-dimethylchromens involve the pyridine-catalyzed condensation of 3-hydroxyisovaleraldehyde dimethyl acetal with phenols . This method has been applied to synthesize a range of compounds, including those with biological significance such as lonchocarpin and acronycine. Additionally, the synthesis of 6-acetyl-2,2-dimethyl-chromane, a closely related compound, has been achieved and characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of compounds within the chromane family has been determined using X-ray diffraction methods. For example, the crystal structure of 6-acetyl-2,2-dimethyl-chromane was determined, revealing that the molecule crystallizes in the triclinic P-1 space group and possesses a planar skeletal fragment due to extended π-bonding delocalization . Although not directly related to 2,2-dimethylchromane-6-carbaldehyde, these findings provide insight into the structural characteristics that may be expected for chromane derivatives.
Chemical Reactions Analysis
The reactivity of chromane derivatives can be inferred from studies on similar compounds. For instance, the retro-cheletropic ene reaction of 1-methyl-6-methylenecyclohexa-2,4-diene-1-carbaldehyde, a compound with a related structure, has been investigated, revealing a concerted mechanism through a five-membered cyclic transition state . This suggests that 2,2-dimethylchromane-6-carbaldehyde may also undergo similar pericyclic reactions.
Physical and Chemical Properties Analysis
The physical properties of chromane derivatives can be quite diverse. For 6-acetyl-2,2-dimethyl-chromane, the melting point was determined to be 93°C, and the compound was found to decompose at temperatures higher than 196°C . The vibrational modes of this compound were also calculated and assigned using IR and Raman spectroscopy, complemented by DFT calculations. The electronic spectrum, calculated using the TD-DFT method, indicated that the absorption bands are primarily due to π→π* transitions . These properties provide a general understanding of the physical and chemical behavior of chromane derivatives, which could be extrapolated to 2,2-dimethylchromane-6-carbaldehyde.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
2,2-Dimethylchromane-6-carbaldehyde has been used in the design and synthesis of novel 2,2-dimethyl-2H-chromene derivatives as potential antifungal agents . These compounds were designed to be environment-friendly and effective against phytopathogenic fungi .
Methods of Application or Experimental Procedures
Four series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized, and characterized by spectroscopic analysis . The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .
Results or Outcomes
Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL . Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol, with the corresponding EC50 values of 6.3, 7.7, 7.1, 7.5, 4.0 μg/mL, respectively . Moreover, the cell experiments results suggested that the target compounds had low cytotoxicity to the PC12 cell .
Future Directions
The future directions for 2,2-Dimethylchromane-6-carbaldehyde could involve its use in the development of new antifungal agents. A study has shown that a series of 2,2-dimethyl-2H-chromene derivatives, which includes 2,2-Dimethylchromane-6-carbaldehyde, exhibited significant antifungal activity . This suggests potential future applications of this compound in agriculture as a botanical fungicide .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKOSGEQABOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365174 | |
| Record name | 2,2-dimethylchromane-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchromane-6-carbaldehyde | |
CAS RN |
61370-75-0 | |
| Record name | 2,2-dimethylchromane-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


